molecular formula C6H4BrN3O2 B1653904 7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione CAS No. 20419-74-3

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

Cat. No.: B1653904
CAS No.: 20419-74-3
M. Wt: 230.02 g/mol
InChI Key: VGTQTXDPTYNVJJ-UHFFFAOYSA-N
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Description

7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a synthetically modified pyrrolopyrimidine derivative designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest due to its structural resemblance to natural purine bases, which allows it to interact with a variety of enzymatic targets. The core pyrrolo[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, known as a 9-deazapurine, and is extensively investigated for its broad spectrum of biological activities. The primary research value of this brominated analogue lies in the field of oncology. Halogenation, particularly at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold, has been demonstrated to markedly enhance antiproliferative activity against diverse cancer cell lines. Studies on close analogues have shown that introducing a halogen atom can improve potency, with IC50 values reaching the nanomolar range against lines such as adenocarcinomic human alveolar basal epithelial cells (A549), triple-negative human breast cells (MDA-MB-231), and pancreatic carcinoma cells (MIA Pa-Ca-2). The presence of the bromo substituent is a critical structural feature for researchers exploring the structure-activity relationships (SAR) of these compounds and their mechanism of action, which is associated with cell accumulation in the G2/M phase and the induction of apoptosis. Beyond its application in anticancer research, the pyrrolo[2,3-d]pyrimidine scaffold is a promising lead structure for developing novel antimicrobial agents. Recent innovations have focused on structural diversification to combat resistant strains. This product is intended for use in these areas, including synthetic route development, biological activity screening, and mechanism-of-action studies. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-bromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O2/c7-2-1-8-4-3(2)9-6(12)10-5(4)11/h1,8H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTQTXDPTYNVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297969
Record name 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20419-74-3
Record name NSC119856
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling introduces bromine via boronic acid intermediates. A boronic ester at C7 reacts with bromobenzene derivatives under mild conditions.

Example Procedure :

  • Substrate : 7-Boryl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (1.2 mmol)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Conditions : DME/H₂O (3:1), 80°C, 12 hours
  • Yield : 70–75%

This method allows for regioselective bromination but requires pre-functionalized boronates.

Cyclization Approaches to Construct the Brominated Core

Ring-Closing Metathesis (RCM)

Bromine-containing pyrrolopyrimidines are synthesized via RCM of diyne precursors. A bromo-substituted diyne undergoes cyclization using Grubbs catalyst.

Example Procedure :

  • Substrate : 3-Bromo-1,5-heptadiyne-4-carboxamide (2.0 mmol)
  • Catalyst : Grubbs II (5 mol%)
  • Conditions : Toluene, 110°C, 24 hours
  • Yield : 60%

This route is limited by the availability of brominated diyne precursors.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Advantages Citations
Direct Bromination 1H-Pyrrolo[3,2-d]pyrimidine-2,4-dione POBr₃, reflux 65% Simple, one-step
SNAr Displacement 4-Chloro-7-nitro-pyrrolopyrimidine NaBr, DMF, 100°C 85% High regioselectivity
Suzuki Coupling 7-Boryl-pyrrolopyrimidine Pd(PPh₃)₄, K₂CO₃, 80°C 75% Late-stage functionalization
Ring-Closing Metathesis Bromo-substituted diyne Grubbs II, toluene, 110°C 60% Builds core from simple precursors

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at C4 and C7 necessitates protective groups (e.g., SEMCl).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose sensitive intermediates.
  • Catalyst Loading : Reducing Pd catalyst to 1–2 mol% maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold can inhibit specific kinases involved in cancer progression. The bromine substitution at the 7-position enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy against various cancer cell lines.

Antiviral Properties

The compound has also been investigated for its antiviral activity. In vitro studies have demonstrated that 7-bromo-1H-pyrrolo[3,2-d]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral life cycles. This aspect is particularly relevant in the development of treatments for viral infections such as HIV and hepatitis.

Enzyme Inhibition Studies

7-Bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione serves as a useful probe in studying enzyme mechanisms. Its ability to selectively inhibit certain enzymes allows researchers to elucidate enzyme functions and pathways in cellular processes. This is particularly valuable in drug discovery and understanding disease mechanisms.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can be incorporated into organic semiconductors, enhancing charge transport properties and stability in devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: Anticancer Activity

In a study conducted by Zhang et al., a series of 7-bromo-pyrrolo[3,2-d]pyrimidines were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), showcasing their potential as lead compounds for further development.

Case Study: Enzyme Inhibition

A recent investigation by Lee et al. explored the inhibitory effects of 7-bromo-1H-pyrrolo[3,2-d]pyrimidine on a specific kinase involved in cell signaling pathways related to cancer metastasis. The study found that the compound effectively inhibited the kinase activity with an IC50 value of 50 nM, suggesting its utility as a selective inhibitor for therapeutic applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related pyrimidine derivatives, focusing on synthesis, substituent effects, biological activity, and electronic properties.

Structural and Functional Group Variations

Cyclopenta[d]pyrimidine-2,4-dione Derivatives
  • Example : 7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione ().
    • Key Features : Cyclopenta-fused ring system (vs. pyrrolo in the target compound), bromine at the 7-position, and dione groups.
    • Synthesis : Prepared via N-bromosuccinimide (NBS) bromination of the parent cyclopenta[d]pyrimidine, followed by thiourea substitution .
    • Bioactivity : Cyclopenta[d]pyrimidines exhibit spasmolytic, hypoglycemic, and anti-inflammatory activities, though antioxidant activity remains unexplored .
Pyrrolo[2,3-d]pyrimidine Derivatives
  • Example : 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine ().
    • Key Features : Bromine at the 5-position (vs. 7 in the target compound), methyl group at the 7-position, and an amine substituent.
    • Synthesis : Utilizes Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of brominated pyrrolopyrimidines in forming C-C bonds .
    • Applications : Primarily used as intermediates in coupling reactions for drug discovery .
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives
  • Example : Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione ().
    • Key Features : Pyrido-fused ring (vs. pyrrolo), dione groups, and variable substituents.
    • Electronic Properties : Frontier Molecular Orbital (FMO) analysis reveals distinct HOMO/LUMO distributions compared to pyrrolo analogs, influencing binding to biological targets .

Substituent Effects on Reactivity and Bioactivity

  • Chlorine substituents (e.g., 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine) increase lipophilicity and alter antimycobacterial activity .
  • Dione Moieties: The dione group in the target compound contributes to hydrogen-bonding interactions, similar to pyrano[2,3-d]pyrimidine-2,4-diones, which show α-amylase and α-glucosidase inhibitory activity .

Biological Activity

7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features both pyrrole and pyrimidine rings and is being investigated for its role as a pharmaceutical building block with various therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with several key kinases:

  • Targets :
    • Epidermal Growth Factor Receptor (EGFR)
    • Human Epidermal Growth Factor Receptor 2 (Her2)
    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
    • Cyclin-dependent Kinase 2 (CDK2)

This compound inhibits the enzymatic activity of these targets, disrupting associated signaling pathways critical for cell proliferation and survival. The inhibition leads to cytotoxic effects observed in various cancer cell lines, with IC50 values ranging from 29 to 59 µM .

This compound has shown significant biochemical properties:

  • Cytotoxicity : The compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. It induces apoptosis by upregulating pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Enzyme Interaction : It specifically inhibits purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. This inhibition disrupts critical metabolic pathways necessary for cancer cell growth .

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

Table 1: Summary of Biological Activity

Cell Line IC50 (µM) Mechanism of Action
MCF-729Inhibition of EGFR and CDK2
HCT-11659Induction of apoptosis via PNP inhibition
HepG2VariesCell cycle arrest in G1 phase

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that treatment with this compound led to a significant increase in the percentage of cells in the G0-G1 phase while decreasing cells in the S and G2/M phases. This shift indicates an antiproliferative effect, suggesting its potential as a therapeutic agent against cancer .
  • Induction of Apoptosis : In HepG2 cells treated with this compound, there was an observed increase in caspase-3 activity and a rise in the Bax/Bcl-2 ratio. These changes are indicative of apoptosis induction, which is crucial for developing therapies targeting abnormal cell death mechanisms .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its effects effectively. Laboratory studies indicate stability under standard storage conditions, maintaining activity over extended periods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Method A : Halogenation using NaH and iodomethane in dry DMF, followed by quenching with acetic acid. This method achieves 88% yield under controlled temperature (0°C to RT) and requires purification via silica gel chromatography .
  • Method B : Direct bromination with N-bromosuccinimide (NBS) in dichloromethane, yielding 76% after aqueous workup and chromatography. NBS offers regioselectivity but may require optimization for sterically hindered substrates .
    • Key Factors : Solvent choice (polar aprotic vs. non-polar), temperature control, and purification techniques (TLC vs. column chromatography) critically impact yield and purity.

Q. How is this compound characterized structurally?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Distinct peaks for the pyrrolo-pyrimidine core (e.g., δ 6.27 ppm for C5-CH in related analogs) and bromine-induced deshielding .
  • HRMS : Confirms molecular weight (e.g., m/z 247–249 for brominated derivatives) with <0.5 ppm error .
  • X-ray Crystallography : Resolves regiochemistry of bromination and hydrogen-bonding patterns in solid state .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of pyrrolo[3,2-d]pyrimidine derivatives, and how can they be mitigated?

  • Challenge : Competing reactivity at C5 vs. C7 positions due to electron density variations in the fused ring system. For example, NBS selectively brominates C7 in 4-chloro-5-methyl analogs but may favor C5 in unsubstituted cores .
  • Mitigation Strategies :

  • Use directing groups (e.g., methyl or chloro substituents) to steer bromination .
  • Computational modeling (DFT) predicts reactive sites based on frontier molecular orbitals .

Q. How do structural modifications (e.g., alkylation at N1) impact the biological activity of 7-bromo-pyrrolo[3,2-d]pyrimidines?

  • Structure-Activity Relationship (SAR) :

  • N1-Alkylation : Reduces antimicrobial activity in thieno-pyrimidine analogs by ~40%, likely due to steric hindrance of target binding .
  • C5 Substituents : Ethyl or chloro groups enhance kinase inhibition (e.g., EGFR, VEGFR2) by improving hydrophobic interactions in enzyme active sites .
    • Experimental Validation : Kinase inhibition assays (IC50 determination) and MIC testing against Staphylococcus aureus are standard .

Q. How can contradictory bioactivity data for halogenated pyrrolo[3,2-d]pyrimidines be resolved?

  • Case Study : A compound may show high in vitro cytotoxicity but low in vivo efficacy due to poor pharmacokinetics.
  • Resolution Workflow :

ADME Profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays).

Proteomic Studies : Identify off-target interactions via pull-down assays or thermal shift analysis .

Formulation Optimization : Use liposomal encapsulation to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
Reactant of Route 2
7-Bromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione

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